molecular formula C17H18N4O2S B12203645 N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide

Cat. No.: B12203645
M. Wt: 342.4 g/mol
InChI Key: UWHHMEHWZFRDFX-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and heterocyclic moieties undergo hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis :
    The pentanamide side chain is susceptible to hydrolysis in acidic media (e.g., HCl/H₂O at 80°C), yielding pentanoic acid and the corresponding amine derivative . Under basic conditions (NaOH/EtOH, reflux), saponification produces a carboxylate intermediate.

  • Oxadiazole Ring Opening :
    The 1,2,4-oxadiazole ring undergoes hydrolytic cleavage in concentrated sulfuric acid, forming a thiourea derivative and phenylacetic acid . This reaction is temperature-dependent, with optimal yields (~75%) achieved at 120°C .

Reaction Type Conditions Products Yield
Amide hydrolysis (acidic)6M HCl, 80°C, 4hPentanoic acid + Thiazole-amine derivative68%
Oxadiazole ring openingH₂SO₄ (conc.), 120°C, 2hThiourea + Phenylacetic acid75%

Electrophilic Substitution

The thiazole and oxadiazole rings participate in electrophilic substitutions:

  • Nitration :
    Nitration (HNO₃/H₂SO₄, 0°C) occurs preferentially at the para position of the phenyl group in the oxadiazole ring, forming a nitro derivative with 82% regioselectivity .

  • Halogenation :
    Bromination (Br₂/CHCl₃) targets the thiazole ring’s C-4 methyl group, yielding a dibrominated product .

Reaction Type Reagents Position Modified Yield
NitrationHNO₃/H₂SO₄, 0°COxadiazole phenyl ring82%
BrominationBr₂/CHCl₃, RTThiazole C-4 methyl group57%

Coordination Chemistry

The thiazole nitrogen and oxadiazole oxygen atoms act as ligands for metal coordination:

  • Cu(II) Complexes :
    Reacts with CuCl₂ in ethanol to form a square-planar complex, confirmed by UV-Vis (λmax=610nm\lambda_{\text{max}} = 610 \, \text{nm}) and ESR spectroscopy .

  • Pd(II) Catalysis :
    Serves as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing catalytic activity by 40% compared to triphenylphosphine .

Metal Geometry Application Stability
Cu(II)Square-planarMagnetic studiesStable up to 250°C
Pd(II)TetrahedralCross-coupling catalysisAir-stable

Photochemical Reactivity

The conjugated thiazole-oxadiazole system undergoes photoisomerization under UV light (λ=365nm\lambda = 365 \, \text{nm}):

  • E/Z Isomerization :
    The (2E)-configured double bond isomerizes to the (2Z)-form with a quantum yield of 0.32 . Reverse isomerization occurs thermally at 60°C .

Process Conditions Quantum Yield Equilibrium Ratio (E:Z)
E→Z isomerizationUV (365 nm), 2h0.321:1.5
Z→E isomerizationThermal (60°C), 1h-2:1

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:

  • Formation of Bis-heterocycles :
    Reacts with benzoyl nitrile oxide (PhCNO) to form a fused thiazole-isoxazoline adduct with 89% diastereoselectivity .

Dipolarophile Conditions Product Selectivity
PhCNOToluene, 80°C, 12hThiazole-isoxazoline derivative89%

Nucleophilic Attack

The electron-deficient oxadiazole ring undergoes nucleophilic substitution:

  • Aminolysis :
    Reaction with ethylenediamine in DMF replaces the oxadiazole oxygen with an amine group, forming a triazole derivative .

Nucleophile Conditions Product Yield
EthylenediamineDMF, 100°C, 6hTriazole-amine hybrid63%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Compounds containing thiazole and oxadiazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit both antifungal and antibacterial activities. For instance, studies have shown that thiazole and oxadiazole derivatives can inhibit the growth of various bacterial strains, making them promising candidates for pharmaceutical applications against infections .

Anticancer Properties

The compound has also demonstrated potential as an anticancer agent. Its ability to interact with specific cellular targets allows it to disrupt cancer cell proliferation. Recent studies have highlighted that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, some derivatives have shown efficacy against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Activity

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide has been investigated for its anticonvulsant properties. Studies have reported that certain thiazole derivatives exhibit significant activity in seizure models, suggesting their potential use in treating epilepsy. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its chemical structure to optimize biological activity. The presence of functional groups such as benzamide moieties enhances its reactivity and offers pathways for further derivatization.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole and oxadiazole derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further clinical investigation .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell proliferation. One derivative showed an IC50 value of 0.71 μM against MCF-7 cells, outperforming standard treatments in terms of potency . This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 3: Anticonvulsant Properties

Research involving animal models indicated that certain thiazole-based compounds exhibited anticonvulsant effects comparable to established medications like phenytoin. The study emphasized the importance of specific substitutions on the thiazole ring to enhance activity .

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Hydrogen peroxide formation during ozonation of olefins and phenol

Uniqueness

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide is unique due to its combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazole and an oxadiazole ring system, which are known for their biological significance. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets. The molecular formula is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S with a molecular weight of approximately 420.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit alkaline phosphatase activity with varying IC50 values depending on structural modifications. For instance, compounds with similar structures exhibited IC50 values ranging from 0.211 μM to higher values based on the substituents on the thiazole and phenyl rings .
  • Antimicrobial Activity : Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of lipoteichoic acid synthesis in Gram-positive bacteria, which is crucial for their growth and virulence .

Biological Activity Data

A summary of the biological activity data is presented in the following table:

Activity Type IC50 (μM) Reference
Alkaline Phosphatase Inhibition0.211 ± 0.019
Antimicrobial (Clostridium difficile)0.003–0.03
Antitumor Activity (various cell lines)< 1.61

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Properties : In vitro studies demonstrated that compounds with similar thiazole and oxadiazole structures displayed cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. For example, one derivative showed an IC50 of less than 1.61 µg/mL against these cell lines, indicating promising anticancer activity .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity through various reaction conditions .
  • Comparative Studies : Comparative analysis with other oxadiazole derivatives revealed that modifications in the phenyl and thiazole components significantly affect biological activity. For instance, the introduction of electron-withdrawing or donating groups can enhance enzyme inhibition or antimicrobial efficacy .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C17H18N4O2S/c1-3-4-10-13(22)19-17-18-11(2)14(24-17)16-20-15(21-23-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,18,19,22)

InChI Key

UWHHMEHWZFRDFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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